molecular formula C8H10BrNOS B6249593 [(4-bromophenyl)methyl](imino)methyl-lambda6-sulfanone CAS No. 2361971-16-4

[(4-bromophenyl)methyl](imino)methyl-lambda6-sulfanone

Cat. No. B6249593
CAS RN: 2361971-16-4
M. Wt: 248.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-bromophenyl)methylmethyl-lambda6-sulfanone” is a chemical compound with the CAS Number: 2361971-16-4 . It has a molecular weight of 248.14 . The IUPAC name for this compound is 1-(4-bromophenyl)-S-methylmethanesulfinamide .


Molecular Structure Analysis

The Inchi Code for “(4-bromophenyl)methylmethyl-lambda6-sulfanone” is 1S/C8H10BrNOS/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-6H,1H3,(H2,10,11) . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(4-bromophenyl)methylmethyl-lambda6-sulfanone” is a solid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(4-bromophenyl)methyl](imino)methyl-lambda6-sulfanone involves the reaction of 4-bromobenzylamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with chloroacetaldehyde to yield the final product.", "Starting Materials": [ "4-bromobenzylamine", "carbon disulfide", "sodium hydroxide", "chloroacetaldehyde" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzylamine (1 equivalent) in water and add sodium hydroxide (2 equivalents).", "Step 2: Add carbon disulfide (2 equivalents) dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Continue stirring for 1 hour at room temperature.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract the resulting dithiocarbamate with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the dithiocarbamate intermediate.", "Step 6: Dissolve the dithiocarbamate intermediate in dichloromethane and add chloroacetaldehyde (1.5 equivalents) dropwise while stirring at room temperature.", "Step 7: Continue stirring for 2 hours at room temperature.", "Step 8: Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the final product." ] }

CAS RN

2361971-16-4

Product Name

[(4-bromophenyl)methyl](imino)methyl-lambda6-sulfanone

Molecular Formula

C8H10BrNOS

Molecular Weight

248.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.